Chemical structure and properties of [1-(3-Chlorophenyl)cyclopentyl]methanamine
Chemical structure and properties of [1-(3-Chlorophenyl)cyclopentyl]methanamine
An In-Depth Technical Guide to [1-(3-Chlorophenyl)cyclopentyl]methanamine
Introduction
[1-(3-Chlorophenyl)cyclopentyl]methanamine is a substituted arylcycloalkylamine, a class of chemical compounds renowned for its profound effects on the central nervous system. Its molecular architecture, featuring a chlorophenyl group attached to a cyclopentyl ring which is in turn bonded to a methanamine moiety, places it in close structural relation to well-known pharmacological agents such as Ketamine and Phencyclidine (PCP).[1] These analogues are recognized for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism that underpins their use as dissociative anesthetics and, more recently, as rapid-acting antidepressants.[1][2]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It deviates from a rigid template to provide a narrative grounded in practical, field-proven insights. We will delve into a robust, proposed synthesis pathway, offer a predictive analysis of its spectroscopic signature, and discuss its hypothetical pharmacological profile based on established structure-activity relationships. Every protocol is designed as a self-validating system, and all mechanistic claims are supported by authoritative references to ensure scientific integrity.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in understanding any research chemical is to establish its precise identity and physical characteristics. These data are critical for experimental design, safety protocols, and regulatory compliance.
Table 1: Chemical Identifiers for [1-(3-Chlorophenyl)cyclopentyl]methanamine
| Identifier | Value | Source(s) |
| IUPAC Name | [1-(3-chlorophenyl)cyclopentyl]methanamine | N/A |
| CAS Number | 933752-65-9 | |
| Molecular Formula | C₁₂H₁₆ClN | |
| Molecular Weight | 209.72 g/mol | |
| InChI Key | RUCYJFAAKGHQNI-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical and Storage Data
| Property | Value | Source(s) |
| Physical Form | Solid or liquid | [3] |
| Purity | Typically supplied at ≥95% | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Section 2: Synthesis and Purification
While a direct, peer-reviewed synthesis for [1-(3-Chlorophenyl)cyclopentyl]methanamine is not prominently available in the literature, a reliable two-step synthetic route can be logically constructed from established organometallic and reductive chemistry principles. The proposed pathway begins with the formation of a key nitrile intermediate, followed by its reduction to the target primary amine. This approach is analogous to methods used for similar cyclobutyl and cyclohexyl structures.[4][5]
Proposed Synthetic Pathway
The synthesis is best approached in two distinct stages:
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Step 1: Synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. This step involves the nucleophilic substitution reaction between the carbanion of (3-chlorophenyl)acetonitrile and 1,4-dibromobutane. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is critical. The DMSO effectively solvates the sodium cation, enhancing the reactivity of the hydride base to deprotonate the acetonitrile, while the 1,4-dibromobutane acts as the electrophile, enabling a tandem intramolecular cyclization to form the five-membered ring.[5]
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Step 2: Reduction of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. The nitrile functional group of the intermediate is then reduced to the primary amine. For this transformation, a powerful hydride-based reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) is the reagent of choice due to its high efficacy in converting nitriles to primary amines.[2] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane (3x) to remove the oil. Suspend the NaH in anhydrous DMSO.
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Reagent Addition: Dissolve (3-chlorophenyl)acetonitrile (1.0 eq.) in anhydrous DMSO. Add this solution dropwise to the stirred NaH suspension at room temperature. Stir the resulting mixture for 30-45 minutes until gas evolution ceases, indicating complete formation of the carbanion.
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Cyclization: Add a solution of 1,4-dibromobutane (1.2 eq.) in anhydrous DMSO dropwise to the reaction mixture, maintaining the temperature below 30°C with an ice bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.[5]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile intermediate.
Step 2: Reduction to [1-(3-Chlorophenyl)cyclopentyl]methanamine
-
Preparation: In a separate flame-dried, three-neck round-bottom flask under an argon atmosphere, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve the purified 1-(3-chlorophenyl)cyclopentane-1-carbonitrile (1.0 eq.) from Step 1 in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure complete reduction.[2]
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution, which often facilitates purification by recrystallization.
Section 3: Spectroscopic Characterization (Predictive Analysis)
Table 3: Predicted Spectroscopic Data for [1-(3-Chlorophenyl)cyclopentyl]methanamine
| Technique | Feature | Predicted Value / Range | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.10 - 7.35 ppm (m, 4H) | Protons on the substituted benzene ring. |
| -CH₂- (cyclopentyl) | δ 1.60 - 1.90 ppm (m, 8H) | Four sets of methylene protons in the cyclopentyl ring. | |
| -CH₂-N | δ 2.70 - 2.90 ppm (s, 2H) | Methylene protons adjacent to the amine group. | |
| -NH₂ | δ 1.50 - 2.50 ppm (br s, 2H) | Amine protons; signal is broad and its shift is concentration/solvent dependent. | |
| ¹³C NMR | Aromatic (C-Cl) | δ 133 - 135 ppm | Quaternary carbon bonded to chlorine. |
| Aromatic (C-C) | δ 142 - 145 ppm | Quaternary carbon of the phenyl ring attached to the cyclopentyl ring. | |
| Aromatic (C-H) | δ 125 - 130 ppm | Aromatic carbons bonded to hydrogen. | |
| Quaternary (C-cyclo) | δ 45 - 50 ppm | Quaternary carbon of the cyclopentyl ring. | |
| -CH₂-N | δ 48 - 52 ppm | Methylene carbon adjacent to the amine. | |
| -CH₂- (cyclopentyl) | δ 24 - 40 ppm | Methylene carbons within the cyclopentyl ring. | |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Characteristic for a primary amine.[8] |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | C-H bonds on the benzene ring. | |
| C-H Stretch (Aliphatic) | 2850 - 2970 cm⁻¹ | C-H bonds of the cyclopentyl and methylene groups.[9] | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Benzene ring skeletal vibrations. | |
| C-Cl Stretch | 700 - 800 cm⁻¹ | Carbon-chlorine bond vibration. | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 209/211 | Expected molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| Major Fragment | m/z 179 | Loss of the aminomethyl radical (•CH₂NH₂). | |
| Major Fragment | m/z 139 | Phenylcyclopentyl cation after loss of HCl. |
Section 4: Potential Pharmacological Profile (Hypothetical)
Disclaimer: The following discussion is speculative and based on the principle of structural analogy. No direct pharmacological data for [1-(3-Chlorophenyl)cyclopentyl]methanamine have been published. All hypotheses require empirical validation through in-vitro and in-vivo studies.
Hypothesized Mechanism of Action: NMDA Receptor Antagonism
The defining structural feature of [1-(3-Chlorophenyl)cyclopentyl]methanamine is the arylcycloalkylamine scaffold. This motif is the cornerstone of a class of compounds known to act as non-competitive antagonists at the NMDA receptor.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neurotransmission.
It is hypothesized that, like ketamine, this compound would bind to a site within the NMDA receptor's ion channel (the "PCP site"), physically blocking the passage of ions such as Ca²⁺. This action would inhibit the excitatory signaling cascade mediated by glutamate, leading to the characteristic dissociative and anesthetic effects associated with this drug class.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. (1-(3-Chlorophenyl)cyclopentyl)methanamine | 933752-65-9 [sigmaaldrich.cn]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
